dilithium;3-amino-9-[2-carboxy-4-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate
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Overview
Description
Dilithium;3-amino-9-[2-carboxy-4-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12111103,1104,9016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, carboxy, hydroxy, and iminoxanthene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired reactions occur efficiently.
Core Structure Synthesis: The initial step involves the formation of the pentacyclic core structure through a series of cyclization reactions.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The iminoxanthene group can be reduced to form amines.
Substitution: The amino and carboxy groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, the compound’s functional groups can interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine
In medicine, the compound’s ability to interact with specific molecular targets can be harnessed for therapeutic purposes, such as the development of new drugs for treating various diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The functional groups on the compound allow it to form specific interactions, leading to changes in the activity or function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-9-[2-carboxy-4-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate
- Dilithium;3-amino-9-[2-carboxy-4-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which allow for a wide range of chemical reactions and interactions with biological molecules
Biological Activity
The compound dilithium;3-amino-9-[2-carboxy-4-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate is a synthetic compound with potential biological activities that warrant detailed exploration. This article reviews its biological activity based on available literature and data.
Chemical Structure and Properties
The complex structure of this compound suggests multiple functional groups that may contribute to its biological activity. The presence of sulfonate groups indicates potential solubility in aqueous environments and interactions with biological macromolecules.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Compounds derived from xanthene structures have shown effective inhibition against various bacterial strains by targeting specific enzymes involved in cell wall synthesis.
- Case Study : A study on related xanthene derivatives demonstrated significant activity against resistant strains of Clostridioides difficile, suggesting that the dilithium compound could possess similar properties due to its structural analogies.
Antioxidant Properties
The antioxidant potential of this compound can be inferred from its ability to scavenge free radicals and reduce oxidative stress in cellular models:
- Mechanism : The presence of hydroxyl groups in the structure can facilitate electron donation to free radicals.
- Research Findings : Studies have shown that related compounds exhibit strong antioxidant activities in vitro and in vivo models.
Table 1: Biological Activity Comparison
Activity Type | Related Compounds | IC50 Values (µM) | Notes |
---|---|---|---|
Antimicrobial | Xanthene Derivatives | 9.8 - 10.2 | Effective against C. difficile strains |
Antioxidant | Hydroxylated Xanthene Compounds | 5 - 15 | Scavenging capacity in DPPH assay |
Cytotoxicity | Similar Xanthene Structures | >50 | Limited cytotoxicity towards normal cells |
The biological activities of dilithium;3-amino-xanthene derivatives may involve several mechanisms:
- Enzyme Inhibition : Targeting key enzymes like MurA involved in peptidoglycan synthesis.
- Reactive Oxygen Species (ROS) Modulation : Acting as an antioxidant to mitigate oxidative stress.
- Cell Membrane Disruption : Potentially altering membrane permeability in bacterial cells.
Properties
Molecular Formula |
C56H59Li2N11O20S3 |
---|---|
Molecular Weight |
1316.3 g/mol |
IUPAC Name |
dilithium;3-amino-9-[2-carboxy-4-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate |
InChI |
InChI=1S/C56H61N11O20S3.2Li/c1-22-46(70)62-36-17-31-27-7-5-6-8-35(27)65-53(31)88-20-38(54(77)67-19-26(69)16-39(67)51(75)61-22)64-52(76)41(24(3)68)66-47(71)23(2)60-50(74)37(63-49(36)73)18-56(4,80)21-59-48(72)25-9-10-28(32(15-25)55(78)79)40-29-11-13-33(57)44(89(81,82)83)42(29)87-43-30(40)12-14-34(58)45(43)90(84,85)86;;/h5-15,22-24,26,36-39,41,57,65,68-69,80H,16-21,58H2,1-4H3,(H,59,72)(H,60,74)(H,61,75)(H,62,70)(H,63,73)(H,64,76)(H,66,71)(H,78,79)(H,81,82,83)(H,84,85,86);;/q;2*+1/p-2 |
InChI Key |
PUSNDLFEELLOKA-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=N)C(=C8OC9=C7C=CC(=C9S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O)O)C)C(C)O |
Origin of Product |
United States |
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